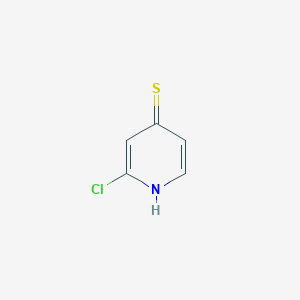

2-Chloropyridine-4-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1H-pyridine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNS/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYIHKCSIHJBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561686 | |

| Record name | 2-Chloropyridine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106962-88-3 | |

| Record name | 2-Chloropyridine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropyridine-4-thiol: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloropyridine-4-thiol

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, pyridine derivatives stand out for their presence in numerous pharmaceuticals and agrochemicals. This compound, a bifunctional molecule, has emerged as a particularly valuable synthetic intermediate. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a nucleophilic thiol and an electrophilic pyridine ring activated by a chloro substituent. This guide, intended for the discerning researcher, provides a comprehensive overview of the core properties, synthesis, reactivity, and safe handling of this compound, underpinned by field-proven insights and authoritative references.

Core Compound Identity and Physicochemical Properties

This compound is a unique molecule that exists in a tautomeric equilibrium with its thione form, 2-chloro-1H-pyridine-4-thione. The position of this equilibrium is sensitive to the solvent environment, with the thione form generally favored in polar solvents.[1][2] This duality is critical to understanding its reactivity and spectroscopic characterization.

CAS Number: 106962-88-3[3]

Molecular Formula: C₅H₄ClNS[3]

Molecular Weight: 145.61 g/mol [3]

A summary of its key physicochemical properties is presented below. It is important to note that many of these values are predicted, highlighting the need for experimental verification in a laboratory setting.

| Property | Value | Source |

| Boiling Point | 241.0 ± 20.0 °C | [3] |

| pKa | 6.24 ± 0.10 | [3] |

| Density | 1.358 ± 0.06 g/cm³ | [3] |

| LogP | 2.02 | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

Understanding the Thiol-Thione Tautomerism

The reactivity and even the perceived structure of this compound are dominated by its existence as two rapidly interconverting tautomers. This phenomenon is crucial for any scientist working with this compound.

Sources

An In-Depth Technical Guide to the Synthesis and Discovery of 2-Chloropyridine-4-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Chloropyridine-4-thiol, a key heterocyclic building block in medicinal chemistry. The document delves into the strategic considerations for its regioselective synthesis, detailed experimental protocols, mechanistic underpinnings, and its role as a crucial intermediate in the development of targeted therapeutics. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and process development, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of this compound in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, substituted pyridines hold a place of prominence. This compound, and its tautomeric form 2-chloro-1H-pyridine-4-thione, is a bifunctional molecule of significant interest in the field of medicinal chemistry. The presence of a reactive thiol group and a strategically positioned chlorine atom on the pyridine scaffold allows for sequential and site-selective modifications, making it a versatile precursor for the synthesis of complex molecular architectures.

The thiol moiety, a soft nucleophile, readily participates in S-alkylation and S-arylation reactions, while the chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This orthogonal reactivity is a key feature that enables the construction of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs. Pyridine-based structures are known to interact with a variety of biological targets, and the unique electronic properties imparted by the chloro and thiol substituents can significantly influence the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates. This guide will explore the synthesis and discovery of this important molecule, providing a foundation for its effective utilization in the development of novel therapeutics.

The Synthetic Challenge: Regioselectivity in the Thiolation of Dichloropyridines

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: controlling regioselectivity. The most direct route to this compound involves the nucleophilic aromatic substitution of a thiol equivalent onto a 2,4-dichloropyridine precursor. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (the 2- and 4-positions).

In 2,4-dichloropyridine, both the C2 and C4 positions are activated. However, the C4 position is generally more susceptible to nucleophilic attack in classical SNAr reactions. This preference is attributed to the greater stabilization of the negatively charged Meisenheimer intermediate formed upon attack at the para position, where the negative charge can be effectively delocalized onto the electronegative pyridine nitrogen. In contrast, attack at the C2 (ortho) position results in a less stable intermediate. This inherent electronic preference for C4 substitution is a key principle that can be exploited to achieve the desired regioselectivity in the synthesis of this compound.

However, it is important to note that the regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, while traditional SNAr reactions with many nucleophiles favor the C4 position, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be tuned to favor the C2 position. For the purpose of synthesizing this compound, leveraging the intrinsic preference for C4 substitution in a classical SNAr reaction is the most straightforward and commonly employed strategy.

Synthetic Methodologies: A Practical Approach

The most common and practical approach for the synthesis of this compound involves the reaction of 2,4-dichloropyridine with a sulfur nucleophile. Sodium hydrosulfide (NaSH) is a readily available and effective reagent for this transformation.

Synthesis from 2,4-Dichloropyridine and Sodium Hydrosulfide

This method relies on the nucleophilic aromatic substitution of one of the chlorine atoms in 2,4-dichloropyridine with the hydrosulfide anion (SH⁻). As discussed, the reaction proceeds with a high degree of regioselectivity, favoring substitution at the 4-position.

Reaction Scheme:

An In-depth Technical Guide to the Molecular Structure and Formula of 2-Chloropyridine-4-thiol

This guide provides a comprehensive technical overview of 2-Chloropyridine-4-thiol, a heterocyclic building block of significant interest to researchers and professionals in drug development and materials science. We will delve into its molecular structure, chemical formula, and key physicochemical properties, grounded in established scientific principles and experimental data.

Core Molecular Identity

This compound is a substituted pyridine derivative. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is functionalized with a chlorine atom at the 2-position and a thiol group at the 4-position.

Key Identifiers:

| Identifier | Value |

| Molecular Formula | C₅H₄ClNS[1][2] |

| Molecular Weight | 145.61 g/mol [2][3] |

| CAS Number | 106962-88-3[1][2][3] |

| IUPAC Name | This compound |

Structural Representations:

-

Canonical SMILES: C1=CNC(=CC1=S)Cl[1]

-

InChI: 1S/C5H4ClNS/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)

-

InChIKey: WJYRVVDXJMJLTN-UHFFFAOYSA-N

These identifiers are crucial for unambiguous database searching and referencing in scientific literature. The molecular formula, C₅H₄ClNS, confirms the presence of five carbon atoms, four hydrogen atoms, one chlorine atom, one nitrogen atom, and one sulfur atom.

Structural Elucidation and Tautomerism: A Deeper Look

The structural representation of this compound is not as straightforward as a simple static image. It exists in a tautomeric equilibrium between the thiol and thione forms. This phenomenon is critical to understanding its reactivity and spectroscopic properties.

-

Thiol Form: this compound

-

Thione Form: 2-chloro-1H-pyridine-4-thione[1]

The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and concentration.[4] In nonpolar solvents and at lower concentrations, the thiol form is generally favored.[4][5] Conversely, polar solvents and self-association tend to shift the equilibrium towards the more stable thione form.[5] This is a key consideration in reaction design and analytical characterization.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties and Data

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

Predicted and Experimental Properties:

| Property | Value | Source |

| Boiling Point | 241.0 ± 20.0 °C | Predicted[1] |

| pKa | 6.24 ± 0.10 | Predicted[1] |

| Density | 1.358 ± 0.06 g/cm³ | Predicted[1] |

| LogP | 2.02 | Predicted[1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Storage Temperature | 2-8°C, Inert atmosphere | [3] |

The presence of both a hydrogen bond donor (the thiol group) and acceptors (the nitrogen atom and the thiol sulfur) suggests the potential for intermolecular interactions, influencing its physical state and solubility. The predicted LogP value indicates moderate lipophilicity.

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of mercaptopyridines, including this compound, often involves the nucleophilic substitution of a corresponding chloropyridine precursor. A common method is the reaction of a di-chlorinated pyridine with a sulfur nucleophile, such as sodium hydrosulfide or thiourea.[4]

Illustrative Synthetic Pathway:

Caption: General synthetic route to this compound.

The reactivity of this compound is dictated by its functional groups:

-

Thiol/Thione Group: The thiol group is nucleophilic and can undergo S-alkylation, S-acylation, and oxidation to form disulfides. Its acidic proton can be removed by a base, forming a thiolate which is an even stronger nucleophile. The thiol functional group is of significant interest in medicinal chemistry due to its ability to interact with biological targets.[6]

-

Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution.[7] The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack.[7] This allows for further functionalization of the pyridine ring.

The thiol group is a key player in many biological processes, often found in the active sites of enzymes.[8] Its presence in this compound makes this compound a valuable scaffold for designing enzyme inhibitors and other bioactive molecules.[9]

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a versatile building block in several scientific domains.

-

Drug Discovery: The pyridine scaffold is a common motif in many approved drugs.[10] The presence of both a reactive thiol group and a modifiable chloro group allows for the synthesis of diverse compound libraries for screening against various therapeutic targets. Chlorine-containing compounds represent a significant portion of pharmaceuticals on the market.[11] The thiol group can be used to covalently modify proteins, a strategy employed in the development of targeted therapies.[12]

-

Materials Science: The thiol group can be used to anchor the molecule to metal surfaces, making it a candidate for the development of self-assembled monolayers and functionalized nanoparticles. The pyridine ring can also participate in metal coordination, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).

Spectroscopic Characterization: Verifying the Structure

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants would be consistent with the substitution pattern.

-

¹³C NMR would provide information about the carbon skeleton, with characteristic shifts for the carbon atoms attached to the nitrogen, chlorine, and sulfur atoms.

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (145.61 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be observable in the mass spectrum, providing further confirmation of its presence.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=C and C=N stretching vibrations of the pyridine ring, as well as a band for the S-H stretch in the thiol tautomer, and a C=S stretch in the thione tautomer.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile heterocyclic compound with a rich chemical profile. Its tautomeric nature, coupled with the reactivity of its thiol and chloro functional groups, makes it an important building block for the synthesis of novel compounds in drug discovery and materials science. A thorough understanding of its molecular structure, properties, and reactivity is paramount for its effective application in research and development.

References

-

This compound - LookChem. (n.d.). Retrieved from [Link]

-

2,6-DICHLOROPYRIDINE-4-THIOL | CAS#:33256-13-2 | Chemsrc. (2025, August 25). Retrieved from [Link]

-

Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC - NIH. (n.d.). Retrieved from [Link]

-

2-((4-Chlorophenyl)thio)pyridine - SpectraBase. (n.d.). Retrieved from [Link]

-

2-Mercaptopyridine - Wikipedia. (n.d.). Retrieved from [Link]

-

2-Chloropyridine | C5H4ClN | CID 7977 - PubChem. (n.d.). Retrieved from [Link]

-

2-Chloropyridine - Wikipedia. (n.d.). Retrieved from [Link]

-

One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - ResearchGate. (2015, September 11). Retrieved from [Link]

-

Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025, May 4). Retrieved from [Link]

-

One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - PubMed. (2015, October 2). Retrieved from [Link]

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines - ResearchGate. (2015, December 20). Retrieved from [Link]

-

2-Chloropyridine - National Toxicology Program. (n.d.). Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved from [Link]

-

Medicinal Thiols: Current Status and New Perspectives - PMC - NIH. (2021, January 1). Retrieved from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021, October 13). Retrieved from [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl) - JOCPR. (n.d.). Retrieved from [Link]

-

Rule C-511 Thiols (Compounds Containing Bivalent Sulfur) - ACD/Labs. (n.d.). Retrieved from [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 106962-88-3|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 8. 2-Amino-3-chloropyridine-4-thiol|CAS 2055759-39-0 [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. dovepress.com [dovepress.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Spectroscopic Guide to 2-Chloropyridine-4-thiol: Characterization and Analysis for the Research Scientist

Authored by a Senior Application Scientist

Abstract

2-Chloropyridine-4-thiol (CAS No: 106962-88-3) is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily due to its reactive thiol and chloro-substituted pyridine functionalities.[1][2] Accurate structural elucidation and purity assessment are paramount for its application in drug development and synthetic chemistry. This technical guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and experimental considerations for robust and reliable characterization. While direct experimental spectra for this specific compound are not widely available in public databases, this guide presents a detailed, predictive analysis based on established spectroscopic principles and data from closely related analogues, thereby providing a strong framework for its identification.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₅H₄ClNS and a molecular weight of approximately 145.61 g/mol , presents a unique electronic and structural profile.[3] The pyridine ring, a cornerstone in many pharmaceutical agents, is rendered electron-deficient by the electronegative nitrogen atom. This effect is further modulated by the presence of a chlorine atom at the 2-position and a thiol group at the 4-position. The thiol group can exist in tautomeric equilibrium with its corresponding thione form, 2-chloro-1H-pyridine-4-thione, a phenomenon crucial to its reactivity and spectroscopic signature. Understanding this tautomerism and the electronic interplay of the substituents is key to interpreting its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the S-H proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Acquisition Parameters:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

¹H NMR: Acquire with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Utilize a proton-decoupled sequence (e.g., zgpg30) to obtain singlets for each carbon. A longer relaxation delay (5-10 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The thiol proton (S-H) will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-6 | ~8.2 - 8.4 | d | ~5-6 | Proton adjacent to Nitrogen |

| H-5 | ~7.2 - 7.4 | dd | J ≈ 5-6, 1-2 | Proton coupled to H-6 and H-3 |

| H-3 | ~7.1 - 7.3 | d | ~1-2 | Proton coupled to H-5 |

| SH | ~3.5 - 4.5 (variable) | br s | - | Thiol proton |

Causality Behind Predictions:

-

H-6: This proton is ortho to the ring nitrogen, which is strongly electron-withdrawing. This deshielding effect results in a downfield chemical shift, similar to what is observed in 2-chloropyridine itself.[4]

-

H-5 and H-3: The thiol group at C-4 is an ortho, para-director and can donate electron density into the ring via resonance, which would shield the ortho protons (H-3 and H-5). However, the inductive effect of the chlorine at C-2 and the nitrogen will also influence these positions. The interplay of these effects leads to the predicted upfield shifts relative to H-6.

-

Coupling Constants: The observed coupling constants are characteristic of pyridine systems. The ortho coupling (³J) between H-5 and H-6 is expected to be around 5-6 Hz. The smaller meta coupling (⁴J) between H-5 and H-3 would be in the range of 1-2 Hz.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five signals, corresponding to the five carbon atoms of the pyridine ring.

| Predicted Carbon Signal | Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~150 - 152 | Carbon bearing Chlorine |

| C-4 | ~148 - 150 | Carbon bearing Thiol group |

| C-6 | ~149 - 151 | Carbon adjacent to Nitrogen |

| C-5 | ~122 - 124 | CH |

| C-3 | ~120 - 122 | CH |

Causality Behind Predictions:

-

C-2 and C-4: The carbons directly attached to the electronegative chlorine (C-2) and sulfur (C-4) atoms are expected to be significantly deshielded and appear furthest downfield. The exact positions can be influenced by the tautomeric equilibrium. For comparison, in 2-chloropyridine, the C-2 signal is around 152 ppm.[5]

-

C-6: Similar to the H-6 proton, the C-6 carbon is adjacent to the nitrogen and is thus deshielded, appearing in the downfield region of the spectrum.

-

C-3 and C-5: These carbons are expected to be the most shielded of the ring carbons, appearing at higher field (more upfield). Their chemical shifts are influenced by a combination of the electron-donating character of the thiol group and the withdrawing nature of the nitrogen and chlorine.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the pyridine ring, the C-Cl bond, and the S-H bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique for solid samples, requiring minimal preparation.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal (typically diamond or germanium).

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum. The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

| Predicted IR Absorption | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| S-H Stretch | ~2550 - 2600 | Weak | Thiol stretch |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium | Aromatic C-H stretch |

| C=N / C=C Stretch | ~1550 - 1600 | Strong | Pyridine ring stretching |

| C-S Stretch | ~700 - 800 | Medium | Carbon-sulfur stretch |

| C-Cl Stretch | ~750 - 800 | Strong | Carbon-chlorine stretch |

Interpretation of Key Peaks:

-

S-H Stretch: The presence of a weak absorption band in the 2550-2600 cm⁻¹ region is a hallmark of the thiol (S-H) functional group.[6] Its weakness is characteristic, and its absence could suggest that the compound exists predominantly in the thione tautomeric form in the solid state.

-

Pyridine Ring Vibrations: Strong bands in the 1550-1600 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the aromatic pyridine ring.

-

C-Cl Stretch: A strong absorption in the fingerprint region, typically around 750-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.[7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: The molecular ion and any fragment ions formed are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Predicted Mass Spectrum Data

| m/z Value | Predicted Identity | Significance |

| 145/147 | [C₅H₄ClNS]⁺• | Molecular Ion (M⁺•) |

| 110 | [M - Cl]⁺ | Loss of Chlorine radical |

| 78 | [C₅H₄N]⁺• | Loss of SH and Cl |

Analysis of Fragmentation:

-

Molecular Ion Peak: The molecular ion peak is expected at an m/z of 145.[1] Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 147 with about one-third the intensity of the m/z 145 peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Key Fragmentation Pathways: Energetically unstable molecular ions will break apart into smaller, more stable fragments.[8] For this compound, a likely fragmentation pathway involves the loss of a chlorine radical (mass 35) to give a fragment at m/z 110. Further fragmentation could involve the loss of the thiol group to yield ions characteristic of the pyridine ring.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow for the comprehensive characterization of this compound.

Caption: Workflow for structural elucidation.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. While publicly accessible experimental spectra are limited, a predictive analysis based on the known spectroscopic behavior of analogous compounds provides a robust framework for its identification. ¹H and ¹³C NMR establish the precise connectivity and electronic nature of the substituted pyridine ring. IR spectroscopy confirms the presence of key functional groups, particularly the thiol S-H bond, which is crucial for understanding its reactivity. Finally, Mass Spectrometry validates the molecular weight and the presence of a single chlorine atom through its distinct isotopic pattern. This comprehensive spectroscopic guide serves as a vital resource for scientists engaged in the synthesis, quality control, and application of this important chemical entity.

References

-

LookChem. This compound. [Link]

-

Cannon, J. R., & Sternhell, S. (1965). Studies of the Metal–Sulfur Bond. Complexes of the Pyridine Thiols. Canadian Journal of Chemistry, 43(11), 3073-3081. [Link]

-

MacDonnell, F. M., & Fackler, J. P. (2022). Dissociation of Pyridinethiolate Ligands during Hydrogen Evolution Reactions of Ni-Based Catalysts: Evidence from X-ray Absorption Spectroscopy. Inorganic Chemistry, 61(26), 9976-9985. [Link]

-

Xia, Z., Baird, L., Zimmerman, N., & Yeager, M. (2018). FTIR trace showing the presence of thiol groups at 2550 cm−1. ResearchGate. [Link]

-

Arctom. CAS NO. 106962-88-3 | this compound. [Link]

-

Evans, I. P., & Wilkinson, G. (1974). Complexes of pyridine-2-thiol with some transition metals. Journal of the Chemical Society, Dalton Transactions, (9), 946-951. [Link]

-

SciSpace. Complexes of pyridine-2-thiol with some transition metals (1973). [Link]

-

PubChem. 2-Chloropyridine. [Link]

-

Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11(S1), 1-7. [Link]

-

The Royal Society of Chemistry. Supporting Online Material. [Link]

-

Wikipedia. 2-Chloropyridine. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

SpectraBase. 2-Chloropyridine - Optional[1H NMR] - Spectrum. [Link]

-

NIST. Pyridine, 2-chloro-. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

NIST. Pyridine, 2-chloro-. [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

-

SpectraBase. 2-Chloropyridine - Optional[13C NMR] - Spectrum. [Link]

-

Wikipedia. 2-Mercaptopyridine. [Link]

-

National Toxicology Program. 2-Chloropyridine. [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

PubMed. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. [Link]

-

Welsch, S., & Brückner, R. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. The Journal of Organic Chemistry, 88(4), 2033–2055. [Link]

-

Sharma, N., Singh, H., & Verma, R. (2019). Reactions of MoO2Cl2 and MoOCl4 with 2-Mercaptopyridine, 4-Phenylimidazole-2-thiol and 6-Mercaptopurine Monohydrate. Oriental Journal of Chemistry, 35(1). [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2-chloropropane. [Link]

-

ResearchGate. 13C NMR spectrum of 2,2':6',2"-terpyridine 4. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. 106962-88-3|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]

- 5. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

The Tautomeric Dichotomy of Chloropyridine Thiols: A Technical Guide for Drug Discovery and Development

Abstract

Chloropyridine thiols are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their utility is profoundly influenced by a fundamental chemical property: tautomerism. This guide provides an in-depth technical exploration of the thiol-thione tautomeric equilibrium in chloropyridine derivatives. We will delve into the structural and electronic factors governing this equilibrium, the impact of the chlorine substituent's position on the pyridine ring, and the critical role of the microenvironment, including solvent polarity and pH. Furthermore, this whitepaper will detail the key analytical techniques for characterizing and quantifying tautomeric populations, and discuss the profound implications of this tautomeric behavior on drug design, receptor binding, and pharmacokinetic properties.

Introduction: The Dynamic Nature of Tautomerism in Heterocyclic Thiols

Tautomers are structural isomers of organic compounds that readily interconvert.[1] This dynamic equilibrium is a crucial consideration in drug design, as different tautomers can exhibit distinct physicochemical properties, including lipophilicity, acidity/basicity, and hydrogen bonding capacity, which in turn affect their pharmacokinetic and pharmacodynamic profiles.[1] In the realm of heterocyclic chemistry, the tautomerism of pyridine thiols represents a classic and highly relevant example. These compounds can exist in two primary forms: the aromatic thiol form and the non-aromatic thione form (Figure 1).

The position of this equilibrium is not fixed; it is a delicate balance influenced by a multitude of factors, including the electronic nature of substituents on the pyridine ring, the polarity of the solvent, temperature, and concentration.[2][3][4] This guide will specifically focus on the influence of a chloro-substituent on this equilibrium, a common feature in many pharmaceutical agents.

The Thiol-Thione Equilibrium in Chloropyridine Thiols

The tautomeric equilibrium of chloropyridine thiols involves the migration of a proton between the sulfur atom and the ring nitrogen atom.

Figure 1: Thiol-Thione Tautomerism in Chloropyridine Thiols

Caption: General representation of the thiol-thione equilibrium in chloropyridine thiols.

The Parent System: Pyridine-2-thiol

To understand the impact of the chloro-substituent, it is essential to first consider the parent 2-pyridinethiol/pyridine-2(1H)-thione system. Extensive experimental and computational studies have revealed the following key principles:

-

In the Gas Phase and Nonpolar Solvents: The thiol form is generally more stable.[3] This is attributed to the aromaticity of the pyridine ring in the thiol tautomer.

-

In Polar Solvents and the Solid State: The thione form is predominantly favored.[2][4] The thione tautomer possesses a significantly larger dipole moment, leading to stronger solvation in polar media. Furthermore, the thione form readily forms hydrogen-bonded dimers, which further stabilizes this tautomer, especially at higher concentrations.[2]

The Influence of the Chloro Substituent

The introduction of a chlorine atom to the pyridine ring introduces both inductive and steric effects that can significantly shift the tautomeric equilibrium. The position of the chlorine atom is a critical determinant of its influence.

-

Chlorine at the 6-position (α to Nitrogen): Drawing a strong analogy from studies on 6-chloro-2,5-dihydroxypyridine, a chlorine atom at the 6-position is expected to favor the thiol tautomer.[5] The electron-withdrawing nature of the chlorine atom in this position decreases the basicity of the ring nitrogen, making protonation to form the thione less favorable.

-

Chlorine at other positions (3, 4, or 5): The effect of chlorine at these positions is likely to be less pronounced. The inductive electron-withdrawing effect will still be present, but its impact on the nitrogen's basicity will be attenuated with distance.

Factors Modulating the Tautomeric Equilibrium

The tautomeric preference of chloropyridine thiols is not an intrinsic property of the molecule alone but is highly dependent on its environment.

Solvent Effects

The polarity of the solvent plays a pivotal role in determining the dominant tautomeric form.

| Solvent Polarity | Predominant Tautomer | Rationale |

| Nonpolar (e.g., Cyclohexane, Toluene) | Thiol | The aromatic thiol form is energetically favored in the absence of strong solvating forces.[2][4] |

| Polar Aprotic (e.g., DMSO, DMF) | Thione | The large dipole moment of the thione tautomer is stabilized by polar aprotic solvents.[4] |

| Polar Protic (e.g., Water, Ethanol) | Thione | In addition to polarity, these solvents can engage in hydrogen bonding with the N-H and C=S groups of the thione, further stabilizing this form.[4] |

pH and Ionization

The pH of the medium can have a profound effect, especially in aqueous solutions. The acidity of the thiol proton and the basicity of the ring nitrogen are key parameters.

-

Acidic Conditions: In acidic media, the ring nitrogen of the thiol tautomer can be protonated.

-

Basic Conditions: In alkaline solutions, the thiol proton can be abstracted to form a thiolate anion, which can exist in resonance with the corresponding deprotonated thione form. Generally, an alkaline environment shifts the equilibrium towards the formation of the thiol/thiolate.[6]

The pKa values of the specific chloropyridine thiol are therefore critical for predicting its behavior in biological systems. The electron-withdrawing chlorine atom is expected to increase the acidity (lower the pKa) of the thiol proton compared to the parent pyridinethiol.

Temperature and Concentration

-

Temperature: The effect of temperature on the equilibrium is dictated by the enthalpy change of the tautomerization. For the parent 2-pyridinethiol system, the dimerization that favors the thione form is an exothermic process, meaning that lower temperatures favor the thione.

-

Concentration: At higher concentrations, the equilibrium tends to shift towards the thione tautomer due to the formation of hydrogen-bonded dimers.[2]

Experimental and Computational Characterization of Tautomers

A combination of spectroscopic and computational methods is essential for the unambiguous characterization and quantification of tautomeric forms.

Spectroscopic Techniques

-

UV-Vis Spectroscopy: This is a powerful technique for studying tautomeric equilibria. The thiol and thione forms have distinct chromophores and thus exhibit different absorption spectra. Thione tautomers typically show an absorption peak in the range of 300-400 nm, corresponding to the n-π* transition of the C=S group, while thiol tautomers usually absorb below 300 nm due to π-π* transitions.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide direct evidence for the presence of specific functional groups. The thiol form is characterized by a weak S-H stretching vibration (around 2500-2600 cm⁻¹), while the thione form exhibits a strong C=S stretching band (around 1100-1250 cm⁻¹) and an N-H stretching band (around 3100-3500 cm⁻¹).[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The chemical shifts of the protons and carbons attached to and near the tautomeric center are significantly different for the two forms. For instance, the chemical shift of the proton attached to the nitrogen in the thione form is typically observed at a higher ppm value.[9]

Experimental Protocol: UV-Vis Spectroscopic Analysis of Tautomerism

-

Sample Preparation: Prepare stock solutions of the chloropyridine thiol in a nonpolar solvent (e.g., cyclohexane) and a polar solvent (e.g., DMSO).

-

Serial Dilutions: Prepare a series of dilutions from the stock solutions to investigate concentration effects.

-

Spectral Acquisition: Record the UV-Vis absorption spectra of each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Analyze the changes in the absorption maxima and molar absorptivity to determine the relative populations of the thiol and thione tautomers in each solvent. The tautomeric equilibrium constant (KT) can be calculated using the following equation: KT = [Thione]/[Thiol].

Figure 2: Experimental Workflow for Tautomer Analysis

Caption: A typical workflow for the comprehensive analysis of tautomerism in chloropyridine thiols.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. These methods can calculate the gas-phase energies of the thiol and thione forms and can also incorporate solvent effects using continuum solvation models.[10][11] This allows for a theoretical prediction of the tautomeric equilibrium constant, which can then be correlated with experimental data.

Implications for Drug Discovery and Development

The tautomeric state of a chloropyridine thiol-containing drug candidate has profound implications for its biological activity and developability.

-

Receptor Binding: The two tautomers have different shapes, hydrogen bonding capabilities, and charge distributions. This can lead to significant differences in their binding affinities for a biological target. One tautomer may be active while the other is inactive or even inhibitory.

-

Pharmacokinetics (ADME):

-

Absorption: The lipophilicity of a drug is a key determinant of its absorption. The less polar thiol tautomer will generally have better membrane permeability than the more polar thione form.

-

Distribution: The tautomeric equilibrium can be influenced by the different environments encountered in the body (e.g., blood plasma vs. intracellular space), affecting the drug's distribution.

-

Metabolism: The metabolic fate of the two tautomers can be different. For example, the thiol group is susceptible to oxidation, while the thione group may undergo different metabolic transformations.

-

Excretion: The polarity of the dominant tautomer will influence its renal clearance.

-

-

Formulation and Stability: The tautomeric form present in the solid state will affect its solubility and dissolution rate, which are critical for oral bioavailability. The potential for tautomeric conversion during storage can also impact the stability and shelf-life of a drug product.

Conclusion

The tautomerism of chloropyridine thiols is a complex phenomenon governed by a delicate interplay of structural, electronic, and environmental factors. A thorough understanding and characterization of the thiol-thione equilibrium are paramount for the successful design and development of drug candidates containing this important heterocyclic scaffold. By employing a combination of advanced spectroscopic techniques and computational modeling, researchers can elucidate the dominant tautomeric forms under physiologically relevant conditions, thereby enabling the optimization of pharmacological activity and the development of safe and effective medicines. The position of the chloro-substituent is a key modulator of this equilibrium, with substitution alpha to the ring nitrogen likely favoring the less polar, more aromatic thiol tautomer, a feature that can be strategically exploited in drug design.

References

- Polska, E. et al. (2002). 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium. A comparative experimental and computational study. The Journal of Organic Chemistry, 67(25), 9061-9069.

- Request PDF. (2025). 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study.

- Behrman, E. J. et al. (2010). Channel-forming solvates of 6-chloro-2,5-dihydroxypyridine and its solvent-free tautomer 6-chloro-5-hydroxy-2-pyridone.

- Les, A. et al. (1995). Predictions of tautomeric equilibria in 2-hydroxypyridine and pyridine-2-thiol: correlation effects and possible discrepancies with experiment. Journal of the Chemical Society, Perkin Transactions 2, (4), 721-725.

- Aly, F. A. et al. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671.

- Galvão, T. L. P. et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.

- Antonov, L. et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1482-1489.

- Gökce, H. et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180.

- ChemicalBook. (n.d.). 2-Pyridinethione(2637-34-5) 1H NMR spectrum.

- Varynskyi, B. A. et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350.

- Katritzky, A. R. (1991). Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES, 32(2), 329-369.

- Neelaveni, K., & Rajendra Prasad, Y. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11(9), 1-6.

- PubChem. (n.d.). Pyrithione.

- PubChem. (n.d.). 2-Amino-5-chloropyridine.

- PubChem. (n.d.). 2-Amino-5-chloropyridinium nitrate.

- Sigma-Aldrich. (n.d.). 5-Chloro-5-ethyl-6-methyl-2,3,4,5-tetrahydro-pyridine - Optional[13C NMR] - Chemical Shifts.

- NIST. (n.d.). 2-Amino-5-chloropyridine. In NIST Chemistry WebBook.

- Pharmaffili

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

- MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6529.

- MDPI. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes.

- MDPI. (2018). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.

- MDPI. (2015). Structure and IR Spectra of 3(5)

- PubMed. (2008). Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines. ChemMedChem, 3(5), 764-771.

- PubMed. (2001). Tautomerism and infrared spectra of 2-thiopurine: an experimental matrix isolation and theoretical ab initio and density functional theory study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(2), 375-383.

- ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.

- ResearchGate. (n.d.). 1 H-NMR spectra of a sample containing 0.05 M pyridine.

- ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.

- LibreTexts. (2014). 16.5: The Effect of Substituents on pKa.

- SciSpace. (2023).

- Semantic Scholar. (2009). The effects of chemical substitution and polymerization on the pKa values of sulfonic acids.

- Al-Omary, F. A. M. et al. (2019). Effect of atomic Charge on pka 's of Substituted pyridines. Iraqi Journal of Science, 60(1), 25-33.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium. A comparative experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. xray.uky.edu [xray.uky.edu]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Pyridinethione(2637-34-5) 1H NMR spectrum [chemicalbook.com]

- 10. Predictions of tautomeric equilibria in 2-hydroxypyridine and pyridine-2-thiol: correlation effects and possible discrepancies with experiment - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloropyridine-4-thiol for Researchers and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines in Modern Drug Discovery

In the landscape of contemporary drug discovery, heterocyclic scaffolds are of paramount importance, with pyridine derivatives being particularly noteworthy. The incorporation of a chloro-substituent on the pyridine ring offers a versatile handle for synthetic elaboration through various cross-coupling reactions, enabling the construction of complex molecular architectures.[1] When combined with a thiol group, the resulting molecule, such as 2-Chloropyridine-4-thiol, presents a unique chemical profile with potential applications in medicinal chemistry, including as a precursor to novel therapeutic agents.[2] The thiol group itself is a key functional group in many drug compounds, known for its ability to interact with biological targets, act as an antioxidant, and chelate metals.[3]

However, the very features that make this compound a promising building block also introduce complexities in its handling and formulation. Its solubility and stability are critical parameters that dictate its utility, storage, and ultimate success in a drug development pipeline. This guide provides an in-depth exploration of these properties, offering both theoretical understanding and practical, field-proven protocols for their assessment. As specific experimental data for this compound is not extensively documented in public literature, this whitepaper serves as a foundational manual for researchers to systematically characterize this compound and similar heterocyclic thiols.

The Critical Role of Thiol-Thione Tautomerism

A fundamental characteristic of mercaptopyridines is their existence as a mixture of two tautomeric forms: the thiol and the thione.[4] This equilibrium is not a trivial consideration; it profoundly influences the compound's physical and chemical properties, including its solubility, reactivity, and interaction with biological systems.

The position of this equilibrium is highly dependent on the molecular environment:

-

Solvent Polarity: In nonpolar solvents, the thiol form tends to predominate. Conversely, in polar solvents like water or ethanol, the equilibrium shifts significantly toward the more polar thione form.[2]

-

Concentration: Self-association through hydrogen bonding can favor the thione tautomer at higher concentrations.[2]

-

Temperature: The thiol form is often favored at lower temperatures.[4]

It is crucial to recognize that when working with "this compound," one is almost certainly handling a dynamic equilibrium of both the thiol and the 2-chloro-1H-pyridine-4-thione tautomers. For the remainder of this guide, we will refer to the compound as this compound, with the understanding that this equilibrium is always at play.

Caption: Thiol-Thione tautomeric equilibrium of this compound.

Part 1: A Practical Guide to Solubility Determination

The solubility of a compound is a critical determinant of its bioavailability and suitability for various experimental and formulation processes. A systematic approach to solubility assessment is essential.

Qualitative Solubility Assessment: A Foundational Workflow

A qualitative assessment provides a rapid and cost-effective initial profile of the compound's solubility in a range of common solvents. This information is invaluable for selecting appropriate solvents for reactions, purification, and analytical method development.

The following protocol is a robust starting point for any new compound. The choice of solvents is designed to probe the compound's polarity and its acidic/basic character.

Experimental Protocol: Qualitative Solubility Determination

-

Preparation: Dispense approximately 1-2 mg of this compound into a series of small, labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of the respective test solvent (see table below) in small portions.

-

Mixing: After each addition, stir the mixture vigorously with a micro-spatula for 60 seconds.[5]

-

Observation: Observe the mixture against a contrasting background. Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: No apparent dissolution of the solid.[6]

-

-

pH Testing (for aqueous solutions): If the compound is soluble in water, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[6]

Caption: A systematic workflow for qualitative solubility testing.

Interpreting the Results:

The solubility profile provides clues about the compound's chemical nature.

| Solvent | Rationale | Interpretation if Soluble |

| Water | Assesses hydrophilicity and the presence of polar functional groups. | Indicates significant polarity. The thiol-thione equilibrium likely favors the polar thione form. |

| 5% HCl | Probes for basic functional groups, such as the pyridine nitrogen. | The pyridine nitrogen is basic and forms a soluble hydrochloride salt. |

| 5% NaOH | Probes for acidic functional groups. | The thiol proton is acidic (pKa ~6-7) and forms a soluble sodium thiolate salt. |

| Ethanol | A polar protic solvent capable of hydrogen bonding. | The compound has affinity for polar protic environments. |

| Dichloromethane (DCM) | A common non-polar aprotic solvent. | The compound has some non-polar character, likely from the chloropyridine ring. |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, excellent for dissolving a wide range of compounds. | A good "last resort" solvent for creating stock solutions. |

This table is a general guide. The actual solubility will be a balance of all functional groups present.

Part 2: Assessing the Stability of this compound

Stability testing is a cornerstone of drug development, providing critical information for determining shelf-life, storage conditions, and potential degradation pathways.[7] For a thiol-containing compound, this is particularly important due to the susceptibility of the thiol group to oxidation.

Forced Degradation (Stress Testing)

Stress testing is designed to accelerate the degradation of a compound to rapidly identify likely degradation products and pathways.[8] This is a crucial first step before embarking on long-term stability studies.

Key Stress Conditions to Evaluate:

-

pH: The stability of the thiol group and the pyridine ring can be highly pH-dependent. Thiols are more susceptible to oxidation at higher pH values where the thiolate anion is more prevalent.

-

Oxidation: The thiol group can be readily oxidized to form disulfides and further to sulfinic and sulfonic acids.[7]

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Light (Photostability): Exposure to UV or visible light can induce photolytic degradation.

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and stable (e.g., a mixture of acetonitrile and water).

-

Stress Conditions Setup:

-

Acidic: Dilute the stock solution in 0.1 M HCl.

-

Basic: Dilute the stock solution in 0.1 M NaOH.

-

Neutral: Dilute the stock solution in purified water.

-

Oxidative: Dilute the stock solution in a 3% solution of hydrogen peroxide.

-

Thermal: Store aliquots of the stock solution at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose an aliquot of the stock solution to a calibrated light source (as per ICH Q1B guidelines).

-

-

Time Points: Sample each condition at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze each sample by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A mass spectrometer (LC-MS) is highly recommended to identify the mass of any degradation products.

-

Quantification: The primary goal is to assess the loss of the parent compound and the formation of degradation products over time.

Caption: Workflow for a forced degradation (stress testing) study.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Oxidation of the Thiol Group: This is the most likely degradation pathway. The thiol can be oxidized to a disulfide dimer, and further to sulfinic and sulfonic acids.

-

Hydrolysis of the Chloro Group: While generally stable, the chloro group on the pyridine ring can undergo nucleophilic substitution, particularly at extreme pH and high temperatures, to yield the corresponding hydroxypyridine derivative.

-

Ring Opening: Under harsh conditions (e.g., strong acid/base and high heat), the pyridine ring itself may be susceptible to degradation.

Long-Term Stability Assessment

Following forced degradation, a long-term stability study under ICH (International Council for Harmonisation) recommended conditions is necessary to establish a re-test period or shelf-life.[9]

Experimental Protocol: Long-Term Stability Study

-

Batch Selection: Use at least three primary batches of the compound.[9]

-

Packaging: Store the compound in containers that simulate the proposed storage and distribution packaging.[10]

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.[7]

-

-

Analytical Tests: At each time point, the samples should be tested for appearance, assay (potency), degradation products, and any other critical quality attributes.

Conclusion: A Pathway to Comprehensive Characterization

This compound is a compound with significant potential in synthetic and medicinal chemistry. However, a thorough understanding of its fundamental properties of solubility and stability is a prerequisite for its successful application. The tautomeric nature of this molecule is a critical consideration that influences all aspects of its behavior.

This guide provides the necessary framework for researchers and drug development professionals to systematically evaluate these properties. By following the outlined protocols, teams can generate the reliable and reproducible data needed to make informed decisions, mitigate risks in development, and unlock the full potential of this versatile chemical entity. The principles and methodologies described herein are not only applicable to this compound but also serve as a robust template for the characterization of other novel heterocyclic compounds.

References

- 1. In vitro screening of 50 highly prescribed drugs for thiol adduct formation--comparison of potential for drug-induced toxicity and extent of adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 2-Chloropyridine-4-thiol

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Author's Note: As of the latest review, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for 2-Chloropyridine-4-thiol (CAS No. 106962-88-3) is not available. This guide has been constructed to address this critical information gap. While we will cover the known data for this compound, the core of this document provides a detailed safety analysis of its immediate precursor, 2-Chloropyridine (CAS No. 109-09-1) . The addition of a thiol group can alter a molecule's reactivity and toxicology; however, the well-documented, severe hazards of 2-Chloropyridine provide an essential baseline for establishing conservative and robust safety protocols. Researchers must always consult the specific SDS provided by the supplier before handling this compound and treat the compound as having hazards at least equivalent to those described herein.

Section 1: Compound Identification and Known Properties

It is imperative to distinguish between the target compound and its precursor, as their physical properties differ.

| Property | This compound | 2-Chloropyridine (for reference) |

| CAS Number | 106962-88-3[1][2] | 109-09-1[3] |

| Molecular Formula | C₅H₄ClNS[1][2] | C₅H₄ClN[4] |

| Molecular Weight | 145.61 g/mol [1][2] | 113.55 g/mol [5] |

| Appearance | Solid (presumed) | Colorless, oily liquid[4][6] |

| Boiling Point | 241.0 ± 20.0 °C (Predicted)[1] | 170 °C[4] |

| Density | 1.358 ± 0.06 g/cm³ (Predicted)[1] | 1.205 g/cm³ at 15 °C[4] |

Section 2: Hazard Analysis — A Framework Based on 2-Chloropyridine

Due to limited specific data for this compound, we will detail the GHS hazard classifications for 2-Chloropyridine to establish a robust safety framework. The presence of a thiol group may introduce additional hazards, including potential stench and different metabolic pathways, reinforcing the need for caution.

GHS Classification of 2-Chloropyridine

The hazards associated with 2-Chloropyridine are severe and multiple, requiring the highest level of precaution.[3][6]

| Hazard Class | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[6] |

| Acute Toxicity, Dermal | H310 | Fatal in contact with skin.[6] |

| Acute Toxicity, Inhalation | H330 | Fatal if inhaled.[3][6] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[6] |

| Serious Eye Damage | H318 | Causes serious eye damage.[6] |

| STOT, Repeated Exposure | H373 | May cause damage to organs (liver) through prolonged or repeated exposure.[3] |

| Aquatic Hazard, Chronic | H410 | Very toxic to aquatic life with long lasting effects.[3] |

| Flammable Liquids | H227 | Combustible liquid. |

Expert Insight: The "Fatal" classification for dermal and inhalation routes is a critical directive for laboratory practice. It signifies that even brief, unprotected exposure could be lethal. This necessitates engineering controls that go beyond standard fume hood use, such as glove boxes for weighing and transfer operations, and mandates a zero-tolerance policy for skin contact.

Section 3: Toxicological Profile and Emergency First Aid

The primary target organ for chloropyridine toxicity is the liver, with potential for severe damage.[3][7] Symptoms of overexposure can include weakness, dizziness, headache, and nausea.[3]

Self-Validating First Aid Protocol

This protocol is designed to be a self-validating system, where immediate and correct actions are critical. The causality is clear: rapid decontamination is the only effective way to mitigate the severe toxicity of these compounds.

Emergency Workflow: Exposure Incident

Sources

Predictive Analysis of the Physicochemical Properties of 2-Chloropyridine-4-thiol: A Technical Guide for Drug Development Professionals

Abstract

The accurate prediction of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of modern drug discovery and development. These parameters profoundly influence a compound's solubility, stability, and bioavailability, thereby dictating its suitability as a therapeutic agent. This technical guide provides an in-depth analysis of the predicted boiling and melting points of 2-Chloropyridine-4-thiol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive experimental data, this guide synthesizes information from computational predictions, analysis of analogous structures, and the fundamental principles of intermolecular forces to offer a robust predictive assessment. We delve into the theoretical underpinnings of phase transitions, explore established predictive methodologies, and present a critical evaluation of the structural attributes of this compound that govern its physical behavior.

Introduction: The Critical Role of Physical Properties in Pharmaceutical Sciences

In the landscape of pharmaceutical research, the journey from a promising lead compound to a marketable drug is fraught with challenges. A significant hurdle lies in the optimization of a molecule's physicochemical properties. The melting point, the temperature at which a substance transitions from a solid to a liquid, and the boiling point, the temperature of transition from liquid to gas, are not mere physical constants. They are critical indicators of the strength of intermolecular forces within a substance.

For researchers and drug development professionals, these values provide crucial insights into:

-

Crystal Lattice Energy: The melting point is directly related to the stability of the crystal lattice. A high melting point suggests strong intermolecular interactions in the solid state, which can impact dissolution rates and, consequently, oral absorption.

-

Solubility: The interplay between crystal lattice energy (indicated by the melting point) and solvation energy governs a compound's solubility, a key determinant of its bioavailability.

-

Volatility and Stability: The boiling point provides a measure of a compound's volatility, which is important for handling, formulation, and storage. It also offers clues about the thermal stability of the molecule.

-

Purification and Processing: Knowledge of melting and boiling points is essential for developing effective purification strategies, such as recrystallization and distillation, during synthesis and manufacturing.

Given the resource-intensive nature of experimental determination, accurate and reliable computational prediction of these properties has become an indispensable tool in the early stages of drug discovery, enabling the rapid screening and prioritization of candidates with favorable pharmaceutical profiles.

Theoretical Framework: Intermolecular Forces Governing Phase Transitions

The melting and boiling points of a molecular substance are a direct manifestation of the energy required to overcome the intermolecular forces holding the molecules together in the condensed phases. For this compound, the key intermolecular interactions include:

-

Hydrogen Bonding: The presence of a thiol (-SH) group allows for hydrogen bonding, where the hydrogen atom of the thiol can interact with electronegative atoms, such as the nitrogen of the pyridine ring on a neighboring molecule. While sulfur is less electronegative than oxygen, these interactions, though weaker than those in corresponding alcohols, are significant. The pyridine nitrogen also acts as a hydrogen bond acceptor.

-

Dipole-Dipole Interactions: The polar C-Cl bond and the inherent dipole moment of the pyridine ring, modified by the electron-withdrawing chlorine and the thiol group, lead to significant dipole-dipole interactions between molecules.

-

Van der Waals Forces (London Dispersion Forces): These forces, arising from temporary fluctuations in electron distribution, are present in all molecules and increase with molecular size and surface area.

The tautomeric nature of mercaptopyridines adds a layer of complexity. This compound can exist in equilibrium between the thiol and the thione form (pyridinethione). The thione tautomer is typically more polar and can exhibit stronger intermolecular interactions, including hydrogen bonding through the N-H group, which can influence the melting and boiling points. The equilibrium between these forms is influenced by the solvent and the solid-state packing.

Predictive Methodologies for Boiling and Melting Points

The prediction of boiling and melting points relies on various computational methodologies that translate a molecule's two-dimensional or three-dimensional structure into a quantitative estimate of its physical properties.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical models that correlate the chemical structure of a compound with its physical properties. These models are developed by identifying molecular descriptors that encode structural, electronic, and topological information. These descriptors are then used to build a mathematical equation that can predict the property of interest for new, untested compounds. The predicted boiling point for this compound of 241.0 ± 20.0 °C is likely derived from such a QSPR model.

Group Contribution Methods

Group contribution methods are a well-established approach where the overall property of a molecule is estimated by summing the contributions of its individual functional groups. This method is based on the assumption that the contribution of each group is independent of the rest of the molecule. While simple and computationally inexpensive, the accuracy of these methods can be limited for complex molecules with significant intramolecular interactions.

Machine Learning and Artificial Intelligence

Structural Analysis of this compound

To contextualize the predicted boiling and melting points, a thorough analysis of the molecular structure of this compound is essential. The key structural features and their anticipated influence on intermolecular forces are outlined below:

Figure 1. Key intermolecular forces and structural factors influencing the boiling and melting points of this compound.

-

Pyridine Ring: The aromatic pyridine ring provides a rigid scaffold and contributes to van der Waals interactions. The nitrogen atom acts as a hydrogen bond acceptor.

-

Thiol Group (-SH): This group is a key contributor to hydrogen bonding, acting as a hydrogen bond donor. Its presence significantly increases the boiling point compared to a non-substituted pyridine.

-

Chloro Group (-Cl): The electronegative chlorine atom induces a dipole moment in the C-Cl bond, leading to dipole-dipole interactions. It also increases the molecular weight, which generally elevates the boiling point.

Predicted and Comparative Physicochemical Data

Due to the absence of experimentally determined values for this compound, we rely on computational predictions and a comparative analysis with structurally analogous compounds.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Data Source |

| This compound | 145.61 | 241.0 ± 20.0 (Predicted) [1] | ~130-150 (Estimated) | LookChem, Comparative Analysis |

| 4-Mercaptopyridine | 111.16 | 194.0 ± 13.0 (Predicted)[2] | 182-189[2] | ChemBK |

| 2-Chloropyridine | 113.54 | 166 | -46 | Sigma-Aldrich |

| 2-Chloro-4-aminopyridine | 128.57 | ~346[3] | 148-152[4] | HUARONG, Pipzine Chemicals |

| 2-Chloro-4-cyanopyridine | 138.55 | 104-106 (at 15 mmHg) | 116-120[1] | Pipzine Chemicals |

Analysis of the Data:

-

Boiling Point Prediction: The predicted boiling point of 241.0 ± 20.0 °C for this compound appears reasonable when compared to its analogues. The presence of both the chloro and thiol groups, which can participate in dipole-dipole interactions and hydrogen bonding respectively, would be expected to significantly increase the boiling point compared to 2-chloropyridine (166 °C). The higher molecular weight also contributes to this increase.

Methodologies for In Silico Prediction: A Step-by-Step Overview

For research teams looking to perform their own in silico predictions, the following outlines a general workflow for QSPR-based boiling point prediction.

Figure 2. A generalized workflow for Quantitative Structure-Property Relationship (QSPR) based prediction of physical properties.

Step 1: Molecular Structure Input: The process begins with providing the chemical structure of the target molecule, typically in a standard format like SMILES (Simplified Molecular-Input Line-Entry System) or as a 2D or 3D structure file.

Step 2: Molecular Descriptor Calculation: A wide range of molecular descriptors are then calculated from the input structure. These can include:

- Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

- Geometric descriptors: Derived from the 3D structure, such as molecular surface area and volume.

- Electronic descriptors: Related to the electronic properties of the molecule, such as dipole moment and partial charges.

Step 3: QSPR Model Application: The calculated descriptors are fed into a pre-existing QSPR model. This model is a mathematical equation that has been trained on a large dataset of compounds with experimentally determined boiling or melting points.

Step 4: Property Prediction: The QSPR model outputs a predicted value for the boiling or melting point.

Step 5: Validation and Confidence Assessment: The reliability of the prediction should be assessed. This can involve comparing the predicted value to experimental data for similar compounds and considering the applicability domain of the QSPR model used.

Conclusion and Future Directions